Angoroside C

概要

説明

アンゴロシドCは、ハマウツボ科の植物、ニンポウニンジン (Scrophularia ningpoensis Hemsl.) の乾燥根から単離されたフェニルプロパノイド配糖体です。 アンゴロシドCは、心室リモデリングの予防、肺水腫の軽減、血圧の低下に加え、抗血小板凝集作用、肝保護作用、抗腎炎作用などのさまざまな薬理作用を示すことが知られています .

2. 製法

合成経路と反応条件: アンゴロシドCは、通常、ニンポウニンジンの乾燥根から抽出されます。 抽出プロセスには、メタノールやエタノールなどの溶媒を使用して粗抽出物を得る段階、続いて高速液体クロマトグラフィー (HPLC) などのクロマトグラフィー技術を用いた精製段階が含まれます .

工業的生産方法: アンゴロシドCの工業的生産には、植物源からの大規模抽出が含まれます。プロセスには、根を乾燥させて細かく粉砕し、その後溶媒を使用して抽出する段階が含まれます。 抽出物はその後、アンゴロシドCを純粋な形で単離するために精製プロセスにかけられます .

科学的研究の応用

Angoroside C has a wide range of scientific research applications:

作用機序

アンゴロシドCは、さまざまな分子標的と経路を通じてその効果を発揮します。

6. 類似化合物の比較

アンゴロシドCは、シビリオシドAなどの他のフェニルプロパノイド配糖体と比較されます。

類似化合物のリスト:

- シビリオシドA

- アクテオシド

- ハルパゴシド

- ケイ皮酸

アンゴロシドCは、その多様な治療の可能性と漢方薬における役割によって際立っています。

Safety and Hazards

将来の方向性

Future research could focus on the pharmacokinetic characteristics of Angoroside C in vivo . The data produced could provide a basis for further investigation of this compound . Furthermore, 19 metabolites were likely to have bioactivities based on the ‘PharmMapper’ analysis, which roughly matched the known pharmacological activities of Scrophulariae Radix (SR) and the prototypes .

生化学分析

Biochemical Properties

Angoroside C plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The mechanism of this compound is likely related to decreasing the level of Ang II, attenuating the mRNA expressions of ET-1 and TGF-β1 .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound shows changes in its effects. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with certain transporters or binding proteins, and it has effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: Angoroside C is typically extracted from the dried roots of Scrophularia ningpoensis Hemsl. The extraction process involves using solvents such as methanol or ethanol to obtain the crude extract, followed by purification using chromatographic techniques like high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the plant source. The process includes drying the roots, grinding them into a fine powder, and then using solvents for extraction. The extract is then subjected to purification processes to isolate this compound in its pure form .

化学反応の分析

反応の種類: アンゴロシドCは、加水分解、還元、水酸化、メチル化、硫酸化、グルコニル化などのさまざまな化学反応を起こします .

一般的な試薬と条件:

加水分解: 通常、グリコシド結合を切断するために酸性または酵素的条件を用います。

還元: 水素化ホウ素ナトリウムなどの還元剤を用います。

水酸化とメチル化: 通常、特定の酵素または化学試薬を用いてヒドロキシル基またはメチル基を導入します。

硫酸化とグルコニル化: 制御された条件下で硫酸化剤またはグルコニル化剤が必要です.

主な生成物: これらの反応から生成される主な生成物には、アンゴロシドCのさまざまな代謝物、例えば活性代謝物であるフェルラ酸が含まれます .

4. 科学研究への応用

アンゴロシドCは、幅広い科学研究への応用があります。

類似化合物との比較

Angoroside C is compared with other phenylpropanoid glycosides such as Sibirioside A:

Sibirioside A: Another phenylpropanoid glycoside from Scrophularia Radix, known for its anti-diabetic properties.

List of Similar Compounds:

- Sibirioside A

- Acteoside

- Harpagoside

- Cinnamic acid

This compound stands out for its diverse therapeutic potential and its role in traditional Chinese medicine.

特性

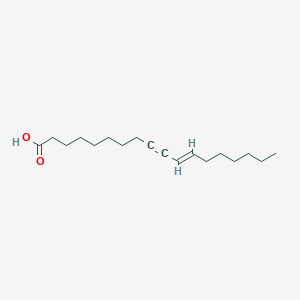

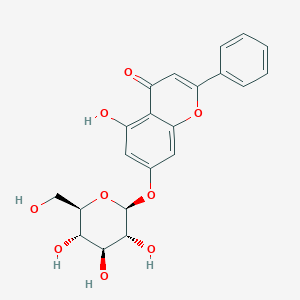

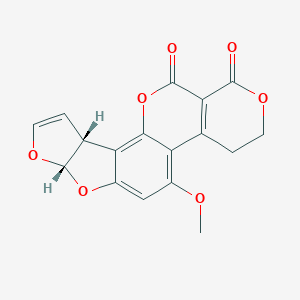

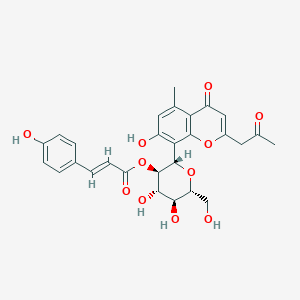

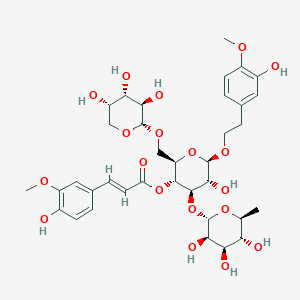

IUPAC Name |

[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H48O19/c1-16-26(41)28(43)30(45)36(52-16)55-33-31(46)35(49-11-10-18-5-8-22(47-2)20(38)12-18)53-24(15-51-34-29(44)27(42)21(39)14-50-34)32(33)54-25(40)9-6-17-4-7-19(37)23(13-17)48-3/h4-9,12-13,16,21,24,26-39,41-46H,10-11,14-15H2,1-3H3/b9-6+/t16-,21-,24+,26-,27-,28+,29+,30+,31+,32+,33+,34-,35+,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQXMRBGMLHBBQ-DQTDZZOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)COC4C(C(C(CO4)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

784.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115909-22-3 | |

| Record name | Angoroside C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115909223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANGOROSIDE C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G0I99W72T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary pharmacological effects of Angoroside C?

A1: this compound, a phenylpropanoid glycoside, exhibits a range of pharmacological activities. Notably, it has demonstrated potential in preventing ventricular remodeling, reducing pulmonary edema, lowering blood pressure, and inhibiting platelet aggregation. [, , ] Moreover, research suggests hepatoprotective and anti-nephritic properties. []

Q2: How does this compound exert its anti-inflammatory effects?

A2: Studies suggest that this compound's anti-inflammatory action might stem from its ability to scavenge oxygen radicals. [] Research using activated human neutrophils indicated that this compound dose-dependently inhibited the total reactive oxygen species (ROS) generation induced by fMLF. []

Q3: Does this compound possess any protective effects against chemically induced liver damage?

A3: Yes, in vitro studies using HepG2 cells indicate that this compound exhibits hepatoprotective effects against ethanol-induced hepatotoxicity. []

Q4: Has this compound demonstrated any potential in treating metabolic disorders like diabetes?

A4: While this compound itself hasn't been directly studied for antidiabetic effects, research using the traditional Chinese medicine formula Zeng Ye Tang, which contains this compound, suggests potential. [] Further investigation is needed to understand its specific role.

Q5: What is the oral bioavailability of this compound?

A6: Studies in rats have shown that this compound has a low oral bioavailability of approximately 2.1%. []

Q6: How is this compound absorbed and distributed in the body?

A7: this compound is absorbed extremely quickly after oral administration, with a Tmax of 15 minutes. [] It is extensively distributed in major organs, including the liver, heart, spleen, lung, kidney, and brain. [] The highest concentration is observed in the lungs 15 minutes post-oral administration. []

Q7: What are the primary metabolic pathways of this compound?

A8: Research indicates that this compound undergoes extensive metabolism via hydrolysis, reduction, hydroxylation, methylation, sulfation, and gluconylation. [] One identified metabolite is the active compound Ferulic acid. [, ]

Q8: How is this compound eliminated from the body?

A9: While its metabolites are primarily eliminated through urine, further research is needed to fully understand the excretion pathways of this compound. []

Q9: Does the presence of atherosclerosis impact the pharmacokinetics of this compound?

A10: Yes, studies comparing the pharmacokinetics of this compound in normal and atherosclerosis mice models revealed significant differences in specific parameters like AUC and CLz/F. [] This suggests that the pathological state of atherosclerosis can alter the pharmacokinetic behavior of this compound.

Q10: What is the molecular formula and weight of this compound?

A10: The molecular formula of this compound is C34H42O18, and its molecular weight is 742.67 g/mol.

Q11: What spectroscopic techniques are used to characterize this compound?

A12: Common spectroscopic methods employed for structural elucidation of this compound include Electrospray Ionization Mass Spectrometry (ESI-MSn), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible Spectroscopy (UV-Vis). [, , , ]

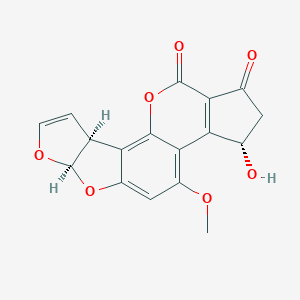

Q12: Are there any known structural analogs of this compound with similar biological activity?

A13: Yes, Isothis compound, isolated from Scrophularia scorodonia roots, is a structural analog of this compound. [] While its biological activity hasn't been extensively explored, its structural similarity to this compound suggests potential for shared pharmacological properties.

Q13: How stable is this compound under different storage conditions?

A14: While detailed stability data for this compound is limited in the provided research, one study mentions its stability under "multiple storage and process conditions" without specifying further. []

Q14: What analytical techniques are commonly used to quantify this compound in biological samples?

A16: Several analytical methods have been developed for the quantification of this compound, with High-Performance Liquid Chromatography coupled with Ultraviolet Detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) being the most prevalent. [, , , , , , ]

Q15: Are there any challenges associated with the extraction and analysis of this compound?

A17: The analysis of this compound, especially in complex matrices like traditional Chinese medicine preparations, can be challenging due to its low concentration and the presence of structurally similar compounds. [] Development of sensitive and selective analytical methods is crucial for accurate quantification.

Q16: Has any research explored the environmental impact and degradation of this compound?

A16: None of the provided research delved into the environmental impact or degradation pathways of this compound. Further studies are necessary to understand its fate and effects in the environment.

Q17: In which traditional Chinese medicine formulations is this compound found?

A19: this compound is a key bioactive component in several traditional Chinese medicine formulas, including Scrophularia ningpoensis Hemsl., Xuanbo Shuangsheng Granule, Simiao Yong'an Decoction, Xueshuantong Capsule, and Zeng Ye Tang. [, , , , ]

Q18: How does the processing of Scrophularia ningpoensis Hemsl. affect this compound content?

A20: Research indicates that different processing methods of Scrophularia ningpoensis Hemsl. significantly influence the content of this compound. [, ] For instance, "sweating" resulted in lower levels compared to "steaming" and "slice-drying." []

Q19: Does the geographical origin of Scrophularia ningpoensis Hemsl. impact this compound levels?

A21: While geographical origin plays a role, studies using chemometric analysis suggest that the plant variety has a more pronounced effect on the levels of this compound and other bioactive constituents in Scrophularia ningpoensis Hemsl. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。